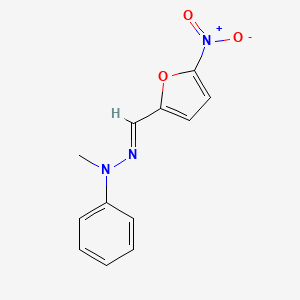![molecular formula C24H12N2O4 B3856614 1,2-naphthalenedione 1-[O-(6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)oxime]](/img/structure/B3856614.png)
1,2-naphthalenedione 1-[O-(6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)oxime]
Overview
Description
1,2-naphthalenedione 1-[O-(6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)oxime] is a synthetic compound with potential applications in scientific research. It is a derivative of naphthalenedione and anthra[1,9-cd]isoxazole, which are known for their biological activities. This compound has been synthesized using various methods and has shown promising results in biochemical and physiological studies.
Scientific Research Applications
1,2-naphthalenedione 1-[O-(6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)oxime] has potential applications in various scientific research fields. It has been reported to exhibit antioxidant, anti-inflammatory, and anticancer activities. It has also been studied for its potential use as a fluorescent probe for detecting reactive oxygen species and as a photosensitizer for photodynamic therapy. In addition, this compound has shown promising results in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases.
Mechanism of Action
The mechanism of action of 1,2-naphthalenedione 1-[O-(6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)oxime] is not fully understood, but it is believed to involve the modulation of various signaling pathways in the cells. Studies have shown that this compound can inhibit the activity of enzymes involved in the production of reactive oxygen species, which can cause oxidative stress and damage to the cells. It can also activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for the regulation of antioxidant and detoxification genes. This compound has also been reported to induce apoptosis in cancer cells by activating the intrinsic and extrinsic pathways.
Biochemical and Physiological Effects:
1,2-naphthalenedione 1-[O-(6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)oxime] has been shown to have various biochemical and physiological effects. It can scavenge free radicals and reduce oxidative stress in the cells. It can also inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. This compound has also been reported to have neuroprotective effects by reducing the production of beta-amyloid and tau proteins, which are implicated in the pathogenesis of Alzheimer's disease. In addition, it has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1,2-naphthalenedione 1-[O-(6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)oxime] in lab experiments is its potential to exhibit multiple biological activities. This compound can be used as a tool to study various cellular processes, such as oxidative stress, inflammation, and apoptosis. It can also be used as a potential therapeutic agent for the treatment of various diseases. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental setups.
Future Directions
There are several future directions for the study of 1,2-naphthalenedione 1-[O-(6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)oxime]. One of the directions is to further investigate its mechanism of action and identify the specific targets involved in its biological activities. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. In addition, this compound can be further studied for its potential use in the treatment of other diseases, such as cardiovascular diseases and diabetes. Finally, this compound can be used as a starting point for the development of new derivatives with improved biological activities and physicochemical properties.
properties
IUPAC Name |
10-[(Z)-(2-oxonaphthalen-1-ylidene)amino]oxy-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H12N2O4/c27-18-11-9-13-5-1-2-6-14(13)22(18)26-29-19-12-10-17-20-21(19)23(28)15-7-3-4-8-16(15)24(20)30-25-17/h1-12H/b26-22- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFJLQEXYZCAOLT-ROMGYVFFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=O)C2=NOC3=C4C5=C(C6=CC=CC=C6C4=O)ON=C5C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C\2C(=C1)C=CC(=O)/C2=N\OC3=C4C5=C(C6=CC=CC=C6C4=O)ON=C5C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



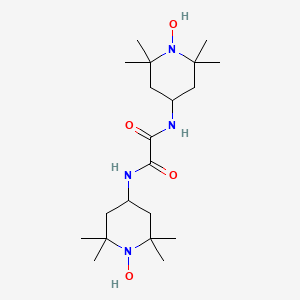
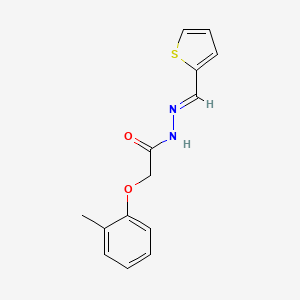


![1-[2-(2,6-diisopropylphenoxy)ethyl]piperidine](/img/structure/B3856558.png)
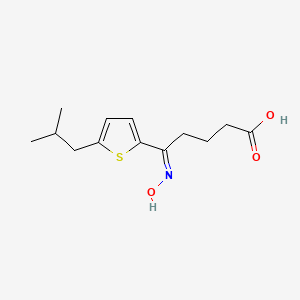
![2-(4-methylphenoxy)-N'-{[5-(4-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B3856567.png)
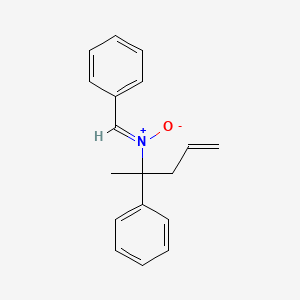

![N'-[1-(3,4-dimethoxyphenyl)ethylidene]-4-methoxybenzohydrazide](/img/structure/B3856583.png)
![4-[2-(2-furylmethylene)hydrazino]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide](/img/structure/B3856597.png)

![3-[(4-nitrophenyl)sulfonyl]-2-phenyl-1,3-thiazolidine](/img/structure/B3856617.png)
